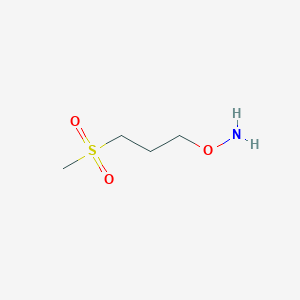

O-(3-methanesulfonylpropyl)hydroxylamine

CAS No.:

Cat. No.: VC18227394

Molecular Formula: C4H11NO3S

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H11NO3S |

|---|---|

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | O-(3-methylsulfonylpropyl)hydroxylamine |

| Standard InChI | InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |

| Standard InChI Key | QYBOQIGYQVNACV-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CCCON |

Introduction

Structural Characteristics

The molecular formula of O-(3-methanesulfonylpropyl)hydroxylamine is C₄H₁₁NO₃S, with a molecular weight of 153.2 g/mol . Its structure comprises:

-

A hydroxylamine group (-NH₂-O-) serving as the core functional unit.

-

A 3-methanesulfonylpropyl chain (-CH₂CH₂CH₂-SO₂-CH₃) attached to the oxygen atom.

The methanesulfonyl (mesyl) group is strongly electron-withdrawing, which polarizes the molecule and enhances its stability compared to alkyl-substituted hydroxylamines. The propyl linker introduces moderate hydrophobicity, potentially influencing solubility in organic solvents .

Synthesis and Preparation

While no direct synthesis protocol for O-(3-methanesulfonylpropyl)hydroxylamine is detailed in the provided sources, plausible routes can be inferred from analogous compounds:

Nucleophilic Substitution

Hydroxylamine derivatives are often synthesized via nucleophilic displacement. For example:

-

Reaction of hydroxylamine with a mesylpropyl leaving group:

Here, X represents a leaving group (e.g., chloride or tosylate) .

Sulfonation of Precursors

A propyl-hydroxylamine intermediate could undergo sulfonation using methanesulfonyl chloride:

This method mirrors sulfonation strategies used for related compounds .

Physicochemical Properties

The mesyl group enhances thermal stability compared to non-sulfonated analogs but may render the compound hygroscopic due to its polarity .

Reactivity and Applications

Nucleophilic Reactions

The hydroxylamine group can act as a nucleophile or participate in redox reactions:

-

Nucleophilic substitution: The -NH₂-O- moiety may displace leaving groups in alkyl halides or sulfonates .

-

Redox activity: Potential use as a reducing agent in catalytic hydrogenation or radical reactions, though this remains speculative without experimental data.

Synthetic Intermediate

The compound’s mesyl group serves as a versatile leaving group, suggesting utility in:

-

Peptide modification: Introducing hydroxylamine linkages into biomolecules.

-

Polymer chemistry: Crosslinking agents for functionalized polymers .

Comparative Analysis with Analogues

The mesylpropyl variant exhibits superior leaving-group ability compared to methoxy or phenyl derivatives, making it more reactive in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume